![molecular formula C22H21ClN4O3S2 B2861690 2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1242929-33-4](/img/structure/B2861690.png)
2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine , which is a class of compounds known to have hypnotic and anticonvulsive properties . The molecule also contains a thioacetamide group and a 3-chloro-4-methoxyphenyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized by condensation of 2-acetaminonicotinic acid and a primary amine . Another method involves the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Antimicrobial and Antitumor Activities : Research has shown the synthesis of novel thienopyrimidine derivatives with significant antimicrobial and antitumor activities. These compounds have been evaluated against various bacterial and fungal strains, as well as cancer cell lines, demonstrating their potential as therapeutic agents. For example, Kerru et al. (2019) synthesized new thienopyrimidine linked rhodanine derivatives and found some of them to possess potent antibacterial and antifungal properties (Kerru et al., 2019).
Anti-Inflammatory Agents : Some studies focused on developing thienopyrimidine derivatives as anti-inflammatory agents, indicating their potential in treating inflammatory conditions. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives with thienopyrimidine structures, showing significant anti-inflammatory activities (Abu‐Hashem et al., 2020).
COX-2 Inhibition : The ability to selectively inhibit COX-2 is a desirable property for anti-inflammatory drugs to minimize gastrointestinal side effects. Some thienopyrimidine derivatives have been identified as potent COX-2 inhibitors, suggesting their utility in developing safer anti-inflammatory medications. The study by Abu‐Hashem et al. (2020) highlights compounds with high COX-2 selectivity indices, indicating their potential as selective anti-inflammatory drugs.
Anticancer Properties : The search for new anticancer agents has led to the investigation of thienopyrimidine derivatives for their cytotoxic activities against various cancer cell lines. Hafez and El-Gazzar (2017) synthesized thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, some of which displayed potent anticancer activity, comparable to that of doxorubicin, against several human cancer cell lines (Hafez & El-Gazzar, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S2/c1-3-4-10-27-21(29)19-18(14-6-5-9-24-20(14)32-19)26-22(27)31-12-17(28)25-13-7-8-16(30-2)15(23)11-13/h5-9,11H,3-4,10,12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWLFCIWXAQVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.